molecular formula C16H24N2O6 B12328224 Methyl 4-(piperazin-2-YL)benzoate diacetate

Methyl 4-(piperazin-2-YL)benzoate diacetate

Cat. No.: B12328224
M. Wt: 340.37 g/mol
InChI Key: ZQYWNGDCNNLWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperazin-2-YL)benzoate diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-2-YL)benzoate diacetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-2-YL)benzoate diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(piperazin-2-YL)benzoate diacetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-2-YL)benzoate diacetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(piperazin-2-YL)benzoate diacetate is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a piperazine ring with a benzoate ester makes it a versatile compound for various research applications.

Properties

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

IUPAC Name

acetic acid;methyl 4-piperazin-2-ylbenzoate

InChI

InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11;2*1-2(3)4/h2-5,11,13-14H,6-8H2,1H3;2*1H3,(H,3,4)

InChI Key

ZQYWNGDCNNLWCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC(=O)C1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.